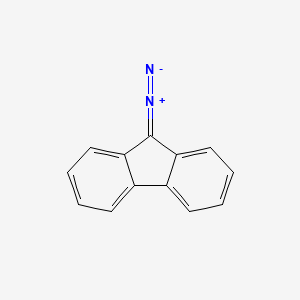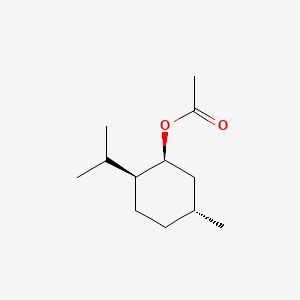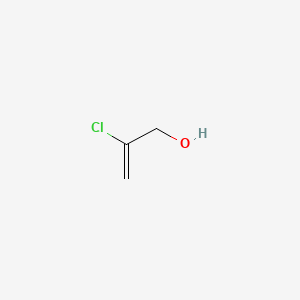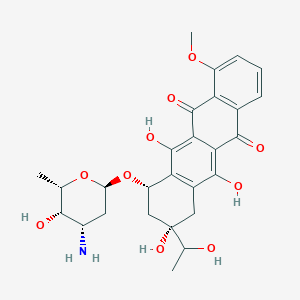
Nickel (II) ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel cation, represented as Nickel (II) ion, is a positively charged ion of nickel with a +2 oxidation state. Nickel is a transition metal, and its cationic form plays a significant role in various biological, chemical, and industrial processes. Nickel cation is known for its ability to form complex ions and its involvement in various catalytic and enzymatic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel cation can be prepared through several methods, including:
Chemical Precipitation: Nickel chloride and sodium carbonate are used to precipitate basic nickel carbonate, which is then purified through washing and drying processes.
Electrochemical Methods: Nickel cation can be produced by dissolving nickel metal in acids like hydrochloric acid or sulfuric acid, resulting in the formation of Nickel (II) chloride or Nickel (II) sulfate solutions.
Industrial Production Methods:
Chemical Reactions Analysis
Nickel cation undergoes various types of chemical reactions, including:
Oxidation: Nickel cation can be oxidized to higher oxidation states, although Nickel (II) is the most stable form.
Reduction: Nickel cation can be reduced to metallic nickel using reducing agents like hydrogen gas.
Substitution: Nickel cation forms complex ions with ligands such as ammonia, resulting in the formation of hexaamminenickel (II) ion.
Common Reagents and Conditions:
Aqueous Ammonia: Forms hexaamminethis compound with this compound.
Hydrogen Sulfide: Reacts with this compound to form nickel sulfide precipitate.
Major Products:
Nickel Hydroxide: Formed by reacting this compound with sodium hydroxide.
Nickel Carbonyl: Formed by reacting this compound with carbon monoxide.
Scientific Research Applications
Nickel cation has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Acts as a cofactor in several enzymes, including urease and hydrogenase.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in electroplating, battery production, and as a catalyst in petrochemical processes.
Mechanism of Action
Nickel cation shares similarities with other transition metal cations such as cobalt (II) and iron (II). it has unique properties that distinguish it from these compounds:
Comparison with Similar Compounds
- Cobalt (II) ion
- Iron (II) ion
- Copper (II) ion
Nickel cation’s unique ability to form stable complexes and its role as an enzyme cofactor make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
14701-22-5 |
|---|---|
Molecular Formula |
Ni+2 |
Molecular Weight |
58.693 g/mol |
IUPAC Name |
nickel(2+) |
InChI |
InChI=1S/Ni/q+2 |
InChI Key |
VEQPNABPJHWNSG-UHFFFAOYSA-N |
SMILES |
[Ni+2] |
Canonical SMILES |
[Ni+2] |
melting_point |
1455 °C |
Key on ui other cas no. |
14701-22-5 7440-02-0 |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1,5-DIMETHYL 2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYLFURAN-3-YL]FORMAMIDO}PENTANEDIOATE](/img/structure/B1199904.png)
![4,5-Dichloro-3-isothiazolecarboxylic acid [1-(2-furanylmethylamino)-1-oxopropan-2-yl] ester](/img/structure/B1199905.png)
![5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole](/img/structure/B1199906.png)
![2-[[5-(Ethoxymethyl)-2-methyl-4-pyrimidinyl]amino]-1-(5-methoxy-1,2-dimethyl-3-indolyl)ethanone](/img/structure/B1199907.png)
![4-[4-[(1-Cyclopentyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1199908.png)
